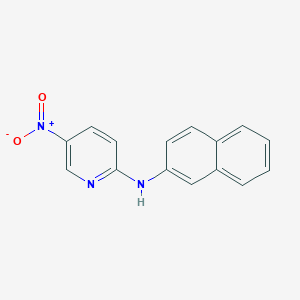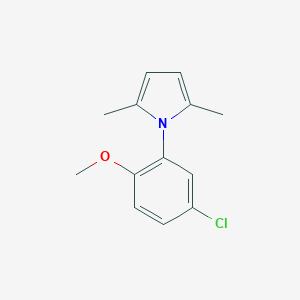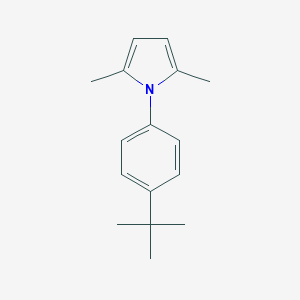
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one is a complex organic compound that features a benzodioxole ring, a furan ring, and a thiazolidinone core. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Formation of the Thiazolidinone Core: This often involves the reaction of a thiourea derivative with an α-haloketone.
Coupling with the Furan Ring: The final step may involve the condensation of the thiazolidinone intermediate with a furan aldehyde under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the benzodioxole moiety.
Reduction: Reduction reactions could target the imino group or the thiazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzodioxole or furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly for its possible anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.
Industrial Applications: Use as an intermediate in the synthesis of more complex molecules or materials.
Mechanism of Action
The mechanism of action for compounds like 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-2-imino-4-thiazolidinone: Lacks the furan ring, which may alter its biological activity.
5-(2-Furanylmethylidene)-2-imino-4-thiazolidinone: Lacks the benzodioxole ring, potentially affecting its chemical reactivity and applications.
Uniqueness
The presence of both the benzodioxole and furan rings in 3-(1,3-benzodioxol-5-yl)-5-(2-furylmethylene)-2-imino-1,3-thiazolidin-4-one may confer unique properties, such as enhanced biological activity or specific chemical reactivity, making it a valuable compound for further study.
Properties
Molecular Formula |
C15H10N2O4S |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-yl)-5-(furan-2-ylmethylidene)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10N2O4S/c16-15-17(9-3-4-11-12(6-9)21-8-20-11)14(18)13(22-15)7-10-2-1-5-19-10/h1-7,16H,8H2/b13-7-,16-15? |
InChI Key |
DWHKQRPRTKFGKY-HPAZJXPTSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=CO4)SC3=N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=CO4)/SC3=N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=CO4)SC3=N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B313412.png)
![(5Z)-5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-2-(4-ethylanilino)-1,3-thiazol-4-one](/img/structure/B313415.png)
![2-[4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B313417.png)
![2-{5-[3-chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B313418.png)
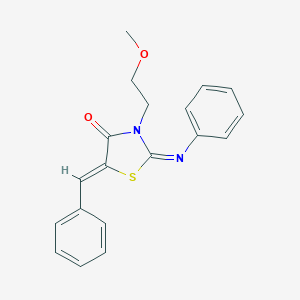
![2-{(5Z)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B313420.png)
![2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B313421.png)
![Ethyl [4-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-iodo-6-methoxyphenoxy]acetate](/img/structure/B313422.png)
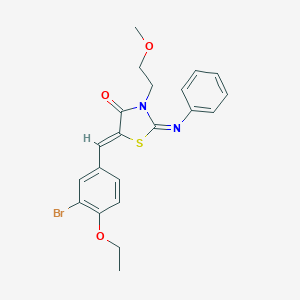
![N-(3,4-dichlorobenzyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B313424.png)
![4-METHYL-N-[(4-METHYLPHENYL)METHYL]-N-[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B313428.png)
